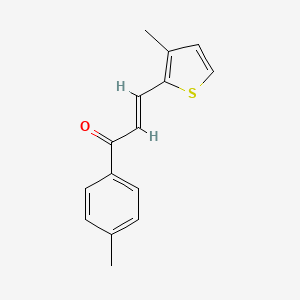
(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H14OS and its molecular weight is 242.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Chalcone derivatives, including compounds structurally similar to "(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one," have been synthesized via base-catalyzed Claisen-Schmidt condensation reactions. These compounds are characterized by techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction. Studies have focused on their molecular structures, including dihedral angles between terminal rings and intra-molecular hydrogen bonding, demonstrating their significance in understanding the physical and chemical properties of these compounds (Salian et al., 2018).
Spectroscopic Properties and Computational Studies
The spectroscopic properties and computational studies of chalcone analogs have been extensively investigated. These studies include the analysis of vibrational wavenumbers, geometrical parameters, and electronic spectra using methods like density functional theory (DFT). Such research provides insights into the stability, molecular interactions, and potential electronic applications of these compounds (Nycz et al., 2011).
Chemical Reactivity and Derivative Synthesis
Research has explored the chemical reactivity of thiophene systems, including derivatives of "this compound," leading to the synthesis of various biologically active and potentially therapeutic compounds. This includes the study of their electrophilic substitution reactions and the preparation of substituted methylamines, ethylamines, and acetic acids with potential biological activity (Beaton et al., 1976).
Applications in Material Science
Compounds with a similar core structure have been investigated for their applications in material science, such as in the synthesis of conjugated conductive polymers. These studies focus on the polymerizability of thiophene derivatives and the properties of the resulting polymers, highlighting their potential use in electronic devices and as materials with special electronic or photonic properties (Visy et al., 1994).
Molecular Electronics and Nonlinear Optics
Further research has been conducted on the molecular structure, FT-IR, and first order hyperpolarizability of chalcone analogs, providing valuable data for applications in molecular electronics and nonlinear optics. These studies offer insights into the electronic properties and potential uses of these compounds in developing new materials for optical and electronic applications (Najiya et al., 2014).
Propriétés
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-3-5-13(6-4-11)14(16)7-8-15-12(2)9-10-17-15/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXCMBVKAZLCI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

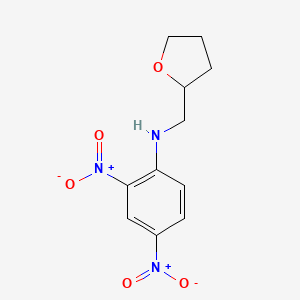
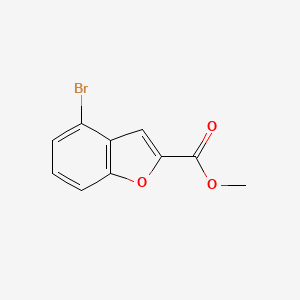
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2920838.png)
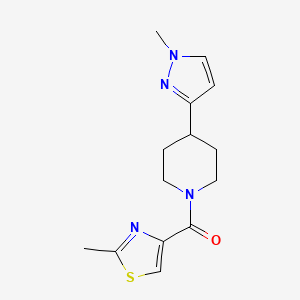
![N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-METHYLACETAMIDE](/img/structure/B2920840.png)
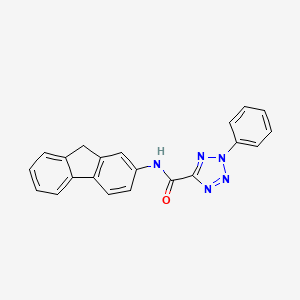
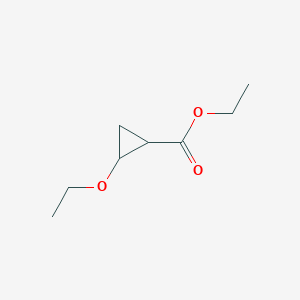
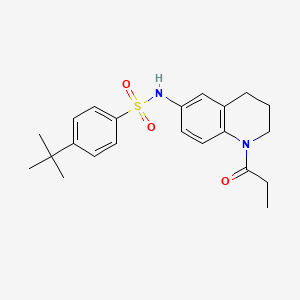
![3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2920847.png)




